1-(2,4-Difluorophenyl)cyclopropanamine 1-(2,4-Difluorophenyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 474709-81-4
VCID: VC8378299
InChI: InChI=1S/C9H9F2N/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2
SMILES: C1CC1(C2=C(C=C(C=C2)F)F)N
Molecular Formula: C9H9F2N
Molecular Weight: 169.17

1-(2,4-Difluorophenyl)cyclopropanamine

CAS No.: 474709-81-4

Cat. No.: VC8378299

Molecular Formula: C9H9F2N

Molecular Weight: 169.17

* For research use only. Not for human or veterinary use.

1-(2,4-Difluorophenyl)cyclopropanamine - 474709-81-4

Specification

CAS No. 474709-81-4
Molecular Formula C9H9F2N
Molecular Weight 169.17
IUPAC Name 1-(2,4-difluorophenyl)cyclopropan-1-amine
Standard InChI InChI=1S/C9H9F2N/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2
Standard InChI Key OJIDASXFYIADGO-UHFFFAOYSA-N
SMILES C1CC1(C2=C(C=C(C=C2)F)F)N
Canonical SMILES C1CC1(C2=C(C=C(C=C2)F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-(2,4-difluorophenyl)cyclopropanamine, reflects its core structure: a cyclopropane ring bonded to an amine group and a 2,4-difluorophenyl moiety. Key identifiers include:

PropertyValueSource
CAS Registry Number474709-81-4PubChem
Molecular FormulaC9H9F2N\text{C}_9\text{H}_9\text{F}_2\text{N}PubChem
Molecular Weight169.17 g/molPubChem
SynonymsMFCD10688288, Cyclopropanamine, 1-(2,4-difluorophenyl)-PubChem

Synthesis and Manufacturing

Challenges in Synthesis

The steric hindrance imposed by the cyclopropane ring and the electron-deficient aromatic system may complicate reaction kinetics. Fluorine’s strong electronegativity also necessitates careful control of reaction conditions to avoid undesired side reactions, such as defluorination or ring-opening .

Physical and Chemical Properties

Physicochemical Data

Limited experimental data are available for this specific isomer, but inferences can be drawn from related compounds:

PropertyEstimated ValueBasis of Estimation
Melting Point120–140°CAnalogous cyclopropanamines
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)Structural similarity
logP (Partition Coefficient)~1.9Computational prediction

The compound’s solubility profile suggests compatibility with common organic reaction conditions, while its moderate lipophilicity may facilitate membrane permeability in biological applications.

Stability and Reactivity

Applications and Research Findings

Material Science Applications

The compound’s rigid framework and fluorine content make it a candidate for advanced polymer coatings. Fluorinated cyclopropanes can enhance thermal stability and chemical resistance, properties critical in aerospace and electronics industries .

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